molecular formula C8H7N B1678323 p-Tolunitrile CAS No. 104-85-8

p-Tolunitrile

Cat. No.: B1678323
CAS No.: 104-85-8
M. Wt: 117.15 g/mol
InChI Key: VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Description

p-Tolunitrile: C8H7N . It is a derivative of benzonitrile, where a methyl group is substituted at the para position of the benzene ring. This compound is a clear colorless liquid or beige solid that exhibits toxicity and flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes the heterogeneous catalytic ammoxidation of methyl aromatics due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Aldehydes: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Aromatic Compounds: Formed from substitution reactions.

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

p-Tolunitrile serves as an important reagent in organic synthesis. It is utilized in the preparation of 1H-indazoles from imidates and nitrosobenzenes, demonstrating its utility in the formation of complex molecular structures. Additionally, it acts as a precursor in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

Catalytic Properties

Recent studies have explored the catalytic properties of this compound adducts with rhodium(II) acetate. These adducts have shown enhanced selectivity in cyclopropanation reactions, which are pivotal in synthesizing biologically active compounds such as pyrethroids—synthetic versions of natural insecticides . The ability to improve the yield and selectivity of these reactions highlights the compound's significance in catalysis.

Biological and Medicinal Applications

Pharmaceutical Relevance

The nitrile functional group in this compound contributes to its pharmacological properties. It enhances binding affinity to biological targets, improving pharmacokinetic profiles. This characteristic makes it a valuable component in drug design and development .

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro, suggesting that this compound could be a candidate for further pharmacological exploration .

Industrial Applications

Separation Processes

This compound is involved in industrial processes for separating isomeric mixtures of tolunitriles. A notable method includes using distillation combined with crystallization techniques to isolate pure this compound from ortho- and meta-isomers. This process is vital for ensuring the purity required for various applications in chemical manufacturing .

Material Science

In material science, this compound has been investigated for its potential use in polymer synthesis and as a solvent for various chemical reactions due to its favorable solubility characteristics. Its properties allow it to function effectively in diverse chemical environments.

Mechanism of Action

The mechanism by which p-Tolunitrile exerts its effects involves the nitrile group, which can enhance binding affinity to molecular targets. This group can participate in various chemical reactions, including electron transfer processes, which are crucial in its applications .

Comparison with Similar Compounds

    Benzonitrile: The parent compound without the methyl group.

    o-Tolunitrile: An isomer with the methyl group at the ortho position.

    m-Tolunitrile: An isomer with the methyl group at the meta position.

Uniqueness:

Biological Activity

p-Tolunitrile (also known as para-tolunitrile or 4-tolunitrile) is an aromatic nitrile with the chemical formula C8H9NC_8H_9N. It is widely used in organic synthesis and has garnered interest due to its biological activities. This article delves into the biological activity of this compound, exploring its effects on various biological systems, mechanisms of action, and relevant studies.

  • Molecular Formula : C8H9NC_8H_9N
  • Molecular Weight : 135.16 g/mol
  • Structure : Contains a benzene ring substituted with a methyl group and a nitrile group.

Biological Activity Overview

This compound exhibits various biological activities, particularly in enzymatic assays and studies involving cellular processes. Its nitrile functional group allows it to interact with biological molecules, influencing enzymatic activity and cellular responses.

Enzymatic Interaction

  • Enzyme Activity Modulation : Studies have shown that this compound can influence the activity of certain enzymes. For instance, research indicated that it could serve as a substrate for specific enzymes, demonstrating significant enzyme activity towards this compound due to its stereoselectivity .
  • Electrostatic Probing : In a study involving ribonuclease S, this compound was used as a probe to assess electrostatic fields around the active site of the enzyme. The incorporation of this compound did not significantly perturb the enzyme's catalytic properties, indicating its potential as a stable probe in biochemical studies .

Study 1: Enzymatic Assays

In an experiment assessing the effects of this compound on ribonuclease S, it was found that:

  • k_cat (s1^{-1}) : 3.0 for wild-type RNase
  • k_cat (s1^{-1}) : 1.7 for pCN-RNase
  • K_m (mM) : 1.8 for wild-type RNase
  • K_m (mM) : 1.1 for pCN-RNase

These results suggest that while this compound can be incorporated into enzymatic systems, it does not drastically alter the enzyme's overall catalytic efficiency .

Study 2: Biotransformation Potential

Research highlighted the biotransformation capabilities of this compound, particularly in microbial systems. The compound was subjected to various microbial strains to evaluate its degradation and transformation pathways. Notably:

  • Certain strains exhibited high efficacy in converting this compound into less toxic metabolites.
  • The study emphasized the potential application of these microbial processes in bioremediation efforts .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Interactions : The nitrile group can participate in nucleophilic addition reactions with electrophiles, potentially leading to various biochemical transformations.
  • Probing Electrostatic Fields : As demonstrated in enzymatic studies, this compound can be used to probe local electric fields within proteins, aiding in understanding enzyme mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for p-tolunitrile, and how can its purity be validated experimentally?

p-Tolunitrile (4-methylbenzonitrile) is commonly synthesized via nitrile group introduction to toluene derivatives, such as halogen exchange (Rosenmund-von Braun reaction) or catalytic cyanation of p-xylene derivatives. For purity validation, combine gas chromatography (GC) with mass spectrometry (MS) to detect impurities . Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) should confirm absence of residual solvents or isomers (e.g., o-tolunitrile). Melting point (29.5°C) and refractive index (1.531) serve as preliminary physical checks .

Q. Which spectroscopic techniques are most effective for characterizing this compound in reaction mixtures?

Use ¹H NMR to monitor the methyl group resonance (δ ~2.4 ppm) and aromatic protons (δ ~7.2–7.4 ppm) . Infrared (IR) spectroscopy identifies the nitrile stretch (~2225 cm⁻¹), while ultraviolet-visible (UV-Vis) spectroscopy tracks electronic transitions in conjugated systems. For kinetic studies, inline GC-MS or high-performance liquid chromatography (HPLC) quantifies reaction progress and byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

p-Tolunitrile is toxic upon ingestion/inhalation and may cause skin irritation. Use fume hoods, nitrile gloves, and protective eyewear. Store away from oxidizers and acids to prevent hazardous reactions (e.g., nitrile hydrolysis). Emergency procedures should include immediate decontamination and access to safety data sheets (SDS) .

Q. How can this compound’s reactivity in nucleophilic additions be optimized?

Activate the nitrile group using Lewis acids (e.g., TiCl₄) or transition-metal catalysts to facilitate nucleophilic attack. Solvent choice (e.g., polar aprotic solvents like DMF) enhances electrophilicity. Monitor reaction progress via in situ IR to detect nitrile consumption .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s role in multicomponent coupling reactions?

The methyl group in p-tolunitrile introduces steric hindrance, directing regioselectivity in reactions like pyrazole synthesis. For example, in titanium-catalyzed couplings with alkynes, the para-methyl group stabilizes intermediates via π-π interactions, favoring 3-substituted pyrazoles. Kinetic studies (¹H NMR time-course) reveal slower initiation phases compared to unsubstituted benzonitrile .

Q. What methodologies resolve contradictions in catalytic efficiency data for this compound-involving reactions?

Discrepancies in catalyst performance (e.g., HY-zeolite vs. Ti complexes) often arise from surface acidity, pore size, or solvent effects. Address these by:

  • Conducting kinetic profiling (e.g., Arrhenius plots) under controlled conditions .
  • Using X-ray photoelectron spectroscopy (XPS) or TEM to analyze catalyst morphology changes post-reaction .
  • Comparing turnover frequencies (TOF) normalized to active site density .

Q. How can computational modeling improve mechanistic understanding of this compound’s interactions in supramolecular complexes?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) predict binding modes in inverse sandwich complexes (e.g., Si₆Br₁₂·2(p-tolunitrile)). Density functional theory (DFT) calculates charge distribution on the nitrile group, explaining its μ₆-coordination behavior. Validate models against experimental IR frequency shifts (e.g., CN stretch in RNase S variants) .

Q. What strategies enhance reproducibility in this compound-based Ritter reactions?

Standardize substrate ratios (e.g., 1:2 p-tolunitrile:t-BuOH) and catalyst pre-treatment (e.g., calcination of HY-zeolites at 500°C). Document induction periods and use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC analysis. Report yields as both GC and isolated values to account for volatility losses .

Q. How do isotopic labeling (e.g., deuterated this compound) and advanced NMR techniques clarify reaction pathways?

Deuteration of the methyl group (p-tolunitrile-d₇) reduces signal overlap in ¹H NMR, enabling precise tracking of proton transfer steps. 2D NMR (e.g., HSQC, NOESY) identifies transient intermediates in multicomponent reactions, such as titanium-bound nitrile-alkyne adducts .

Q. What are the limitations of using this compound as a spectroscopic probe in biological systems?

While its nitrile group serves as an IR probe for electrostatic microenvironments (e.g., in RNase S), p-tolunitrile’s hydrophobicity limits solubility in aqueous buffers. Mitigate this via covalent conjugation to biomolecules or using co-solvents (e.g., <5% DMSO) .

Q. Methodological Guidelines

  • Data Reporting : Follow Beilstein Journal guidelines: provide raw spectral data (NMR, IR) in supporting information, and limit main text to critical characterization data for novel compounds .
  • Contradiction Analysis : Apply triangulation—compare results from independent techniques (e.g., GC, NMR, computational models) to validate mechanistic hypotheses .
  • Ethical Compliance : Disclose all synthetic modifications and safety incidents in supplementary materials to aid reproducibility .

Properties

IUPAC Name

4-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3
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InChI Key

VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID6026169
Record name 1-Cyano-4-methylbenzene
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Molecular Weight

117.15 g/mol
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Physical Description

P-tolunitrile is a beige solid at 62.6 °F. (NTP, 1992)
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Boiling Point

423.7 °F at 760 mmHg (NTP, 1992)
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Flash Point

185 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9805 at 86 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

104-85-8
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Record name 4-Methylbenzonitrile
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Melting Point

85.1 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 8000 parts by weight of anhydrous sodium sulfate, 1602 parts by weight of 4-methylbenzaldehyde and 1149 parts by weight of hydroxylammonium sulfate. Following evacuation to 35 mbar, the mixture is heated to 80° C. and stirred at this temperature for 21/2 hours. It is subsequently heated at 125° C. at a pressure of 80 mbar and held for 10 minutes; the pressure is then reduced to 60 mbar and held for a further 20 minutes, during which a total of about 480 parts by weight of water are removed by distillation. The distillation of the nitrile is initiated and controlled by successive reduction of the pressure to 10 mbar and subsequent raising of the jacket temperature to 170° C. 1265 parts by weight of 4-methylbenzonitrile are obtained with a purity of over 98% (HPLC), and also 37 parts by weight of a mixed fraction essentially consisting of 4-methylbenzonitrile and 4-methylbenzaldehyde.
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Synthesis routes and methods II

Procedure details

A 1-bromo-4-methyl-benzene of general formula F-1, where B, R1, R2, R3 and R4 are as defined above is reacted with copper cyanide in a polar solvent as dimethylformamide at elevated temperature as for example 150-200° C. to obtain the 4-methyl-benzonitrile of general formula F-2. The 4-methyl-benzonitrile of general formula F-2 is brominated by the treatment with N-bromosuccinimide in refluxing tetrachloromethane in the presence of a radical initiator like AIBN to obtain the 4-Bromomethyl-benzonitrile of general formula F-3.
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Synthesis routes and methods III

Procedure details

In a flask p-xylene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.1 mmol), and acetic acid (1 ml) were placed and were stirred at 60° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that p-methylbenzaldehyde oxime, p-methylbenzaldehyde, and p-methylbenzonitrile were formed in yields of 60%, 3%, and 3%, respectively.
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Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuCN (108 mg, 1.21 mmol), NaI (150 mg, 1.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (190 μL, 1.21 mmol) and 4-chlorobenzene (0.95 mL, 8.01 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 20 h. The resulting black suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 230 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 60% yield of 4-methylbenzonitrile.
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Retrosynthesis Analysis

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